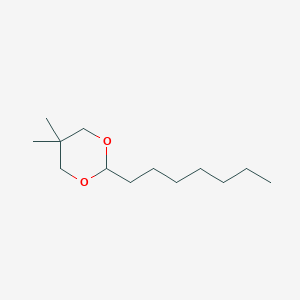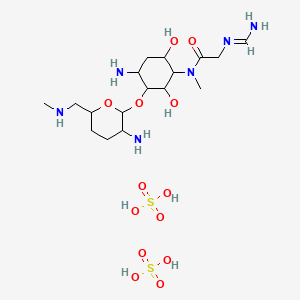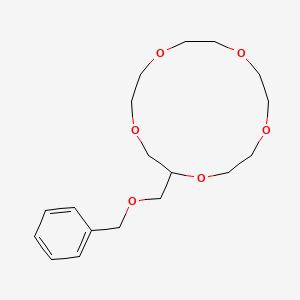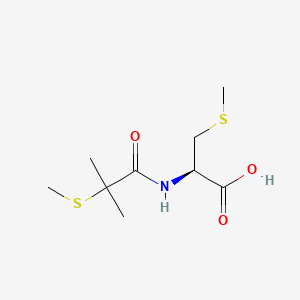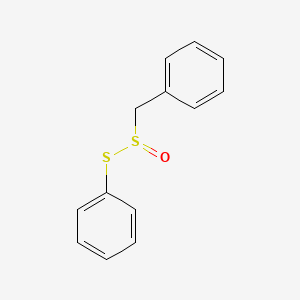
S-Phenyl phenylmethanesulfinothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Phenyl phenylmethanesulfinothioate: is an organic compound that belongs to the class of sulfinothioates These compounds are characterized by the presence of a sulfinothioate group (–S(O)–S–) attached to a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-Phenyl phenylmethanesulfinothioate typically involves the reaction of phenylmethanethiol with a sulfinylating agent. One common method is the reaction of phenylmethanethiol with sulfur dioxide and a base, followed by oxidation with an appropriate oxidizing agent. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: S-Phenyl phenylmethanesulfinothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates or sulfoxides.
Reduction: Reduction reactions can convert the sulfinothioate group to thiols or sulfides.
Substitution: Nucleophilic substitution reactions can replace the sulfinothioate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (MCPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under mild conditions.
Major Products Formed:
Oxidation: Products include sulfonates and sulfoxides.
Reduction: Products include thiols and sulfides.
Substitution: Products vary depending on the nucleophile used but can include amines, ethers, and other substituted compounds.
Wissenschaftliche Forschungsanwendungen
S-Phenyl phenylmethanesulfinothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfinyl and sulfonyl compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of S-Phenyl phenylmethanesulfinothioate involves its interaction with various molecular targets. The sulfinothioate group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate enzymatic activities, disrupt cellular processes, and induce oxidative stress. The exact molecular pathways involved depend on the specific context and application of the compound .
Vergleich Mit ähnlichen Verbindungen
Phenylmethanethiol: Shares the phenylmethane structure but lacks the sulfinothioate group.
Phenyl sulfoxide: Contains a sulfoxide group instead of the sulfinothioate group.
Phenyl sulfide: Contains a sulfide group instead of the sulfinothioate group.
Uniqueness: S-Phenyl phenylmethanesulfinothioate is unique due to the presence of the sulfinothioate group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
78609-87-7 |
|---|---|
Molekularformel |
C13H12OS2 |
Molekulargewicht |
248.4 g/mol |
IUPAC-Name |
phenylsulfanylsulfinylmethylbenzene |
InChI |
InChI=1S/C13H12OS2/c14-16(11-12-7-3-1-4-8-12)15-13-9-5-2-6-10-13/h1-10H,11H2 |
InChI-Schlüssel |
JBXLIWMGQOYLRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CS(=O)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



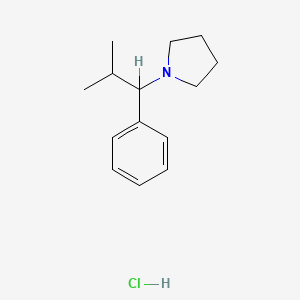
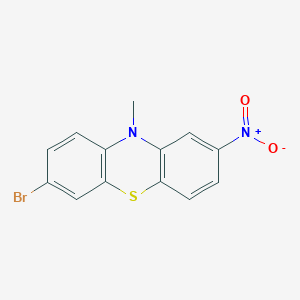
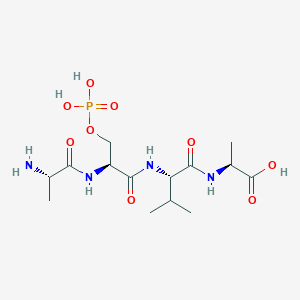
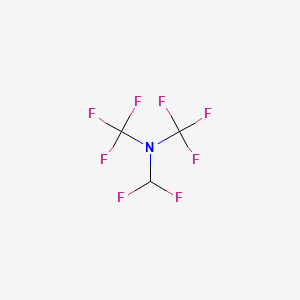
![(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone](/img/structure/B14442153.png)
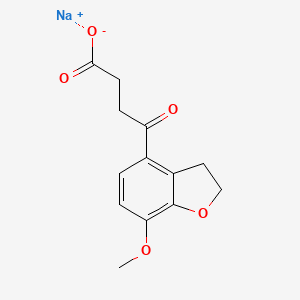
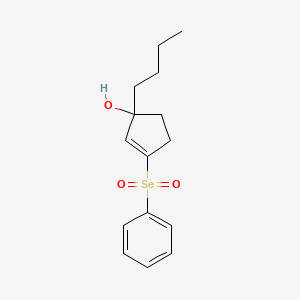
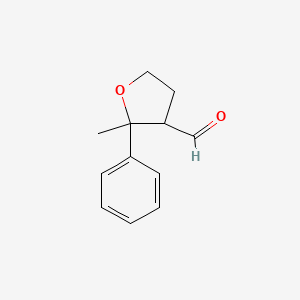
![3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid](/img/structure/B14442189.png)
